molecular formula C8H7ClO3 B6601163 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol CAS No. 75264-47-0

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol

Cat. No. B6601163
CAS RN: 75264-47-0
M. Wt: 186.59 g/mol
InChI Key: PAFVOQQFUJMVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol, also known as 7-Chloro-2,3-dihydro-1,4-benzodioxin, is a synthetic compound that has been studied for its potential applications in medicine and laboratory experiments. 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol has a range of biochemical and physiological effects, and it has become an important research topic in the scientific community.

Scientific Research Applications

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential applications in medicine and laboratory experiments. In particular, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as a therapeutic agent for various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to interact with multiple targets in the body, including the NF-κB pathway, the ERK pathway, and the PI3K/AKT pathway. It has been found to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses, as well as the activity of ERK, which is involved in the regulation of cell proliferation and survival. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to inhibit the activity of PI3K/AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and inhibit the growth of cancer cells. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to reduce the levels of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been found to reduce the levels of amyloid-β, a protein involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several advantages for laboratory experiments. It is readily available and can be synthesized in the laboratory. In addition, it is relatively stable and has a low toxicity. However, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several limitations for laboratory experiments. It has a short half-life, which makes it difficult to use in long-term experiments. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol. One potential direction is the development of more effective and selective inhibitors of NF-κB, ERK, and PI3K/AKT pathways. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol could be further studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. Another potential direction is the development of more effective and selective delivery systems for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol, which could improve its therapeutic efficacy. Finally, the combination of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol with other compounds could be explored, as this could potentially lead to the development of more effective treatments for various diseases and disorders.

Synthesis Methods

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol can be synthesized through a two-step process. The first step involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol with a base, such as sodium hydroxide, to produce a salt. The second step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol.

properties

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVOQQFUJMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol

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